[5-(3-Amino-4-methoxyphenyl)furan-2-yl]methanol
Description
[5-(3-Amino-4-methoxyphenyl)furan-2-yl]methanol is a furan-derived compound featuring a hydroxymethyl group at the 2-position of the furan ring and a 3-amino-4-methoxyphenyl substituent at the 5-position. This structure combines a polar hydroxymethyl group with an aromatic system containing electron-donating (methoxy) and electron-withdrawing (amino) functional groups, which may influence its physicochemical properties and biological interactions. The compound has a molecular weight of 219.24 g/mol and a purity of 97% (CAS: 874468-53-8) .
Properties
IUPAC Name |
[5-(3-amino-4-methoxyphenyl)furan-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-15-12-4-2-8(6-10(12)13)11-5-3-9(7-14)16-11/h2-6,14H,7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFISSPNBPYMOEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3-Amino-4-methoxyphenyl)furan-2-yl]methanol typically involves the reaction of 3-amino-4-methoxybenzaldehyde with furfural in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by reduction to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [5-(3-Amino-4-methoxyphenyl)furan-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-(3-Amino-4-methoxyphenyl)furan-2-yl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their pharmacological properties. They are tested for efficacy in treating various diseases, including cancer and infectious diseases.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials.
Mechanism of Action
The mechanism of action of [5-(3-Amino-4-methoxyphenyl)furan-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects. Detailed studies are conducted to elucidate the exact pathways and molecular interactions .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table compares [5-(3-Amino-4-methoxyphenyl)furan-2-yl]methanol with structurally similar furan-methanol derivatives:
*Calculated based on molecular formula C₁₂H₁₁NO₅.
Key Observations :
- Electron-withdrawing groups (e.g., -NO₂, -Cl in ) increase polarity and may affect solubility and reactivity.
Anticancer Activity
- Target Compound Analogs : Compound 6f ([5-(furan-2-yl)-4-(3,4,5-trimethoxyphenyl)-3H-1,2-dithiol-3-one oxime]), a structurally related furan derivative, inhibits microtubule polymerization, induces G2/M arrest, and triggers apoptosis in fibrosarcoma HT-1080 cells .
- Thiazolyl Hydrazone Derivatives : Compounds with nitro-substituted phenyl furan groups (e.g., [5-(4-chloro-2-nitrophenyl)furan-2-yl] derivatives) show moderate anticancer activity (IC₅₀ = 125 µg/mL against MCF-7 cells) .
- Indole-Furan Hybrids: Compound 47 ([5-((2-(hydroxymethyl)furo[3,2-b]indol-4-yl)methyl)furan-2-yl]methanol) demonstrates potent anticancer activity against NCI-60 tumor cell lines .
Antimicrobial Activity
- Thiazolyl Hydrazones : Derivatives with chloro-nitro-phenyl furan groups exhibit anticandidal activity (MIC = 250 µg/mL against Candida utilis), though less potent than fluconazole (MIC = 2 µg/mL) .
Antioxidant Activity
Biological Activity
[5-(3-Amino-4-methoxyphenyl)furan-2-yl]methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antioxidant applications. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a furan ring substituted with an amino group and a methoxyphenyl moiety. This unique structure contributes to its biological activity through various mechanisms such as molecular interactions and electron donation capabilities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
- π-π Interactions : The furan ring participates in π-π stacking interactions with aromatic residues in proteins, which can modulate protein activity and stability.
Anticancer Activity
Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures demonstrate significant antiproliferative activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 10h | MDA-MB-231 | 0.06 |
| 10h | A549 | 0.05 |
| 10j | ACHN | 0.09 |
These findings suggest that the incorporation of methoxy groups enhances the anticancer potency of related compounds, indicating a structure-activity relationship where electron-donating groups improve efficacy against cancer cells .
Antioxidant Activity
In addition to anticancer properties, this compound has demonstrated antioxidant capabilities. Studies employing the DPPH radical scavenging method revealed that derivatives of this compound exhibit superior antioxidant activity compared to standard antioxidants like ascorbic acid:
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| A | 58.7 |
| B | 65.7 |
| C | 60.9 |
This suggests that the compound may protect cells from oxidative stress, further enhancing its therapeutic potential .
Case Studies and Research Findings
Several studies have investigated the biological activity of furan derivatives closely related to this compound:
- Cytotoxicity Against Breast Cancer : A study highlighted the cytotoxic effects of similar furan derivatives against breast cancer cell lines, demonstrating that modifications in substituents significantly affect potency .
- Molecular Docking Studies : Computational studies have shown that certain derivatives interact favorably with tubulin, suggesting a potential mechanism for their antiproliferative effects through disruption of microtubule dynamics .
- Fluorescence Properties : Research on related compounds indicated that solvent-dependent fluorescence properties could provide insights into their electronic structures and reactivity, which are crucial for understanding their biological behavior .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [5-(3-Amino-4-methoxyphenyl)furan-2-yl]methanol, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Suzuki-Miyaura cross-coupling between a boronic acid derivative and a halogenated furan precursor to construct the furan-phenyl backbone .
- Step 2 : Reduction of a ketone intermediate (e.g., using NaBH or LiAlH) to introduce the hydroxymethyl group .
- Step 3 : Methoxylation and amination via nucleophilic substitution or catalytic hydrogenation .
- Optimization : Use palladium catalysts (e.g., Pd/C) for coupling efficiency, and employ continuous flow reactors to enhance reaction control and scalability .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Techniques :
- NMR : H and C NMR to confirm substituent positions (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the 6.5–7.5 ppm range) .
- IR : Stretching vibrations for -OH (~3300 cm), -NH (~3400 cm), and furan C-O-C (~1250 cm) .
- X-ray Crystallography : Resolve 3D conformation, hydrogen-bonding networks, and dihedral angles between furan and phenyl rings .
Advanced Research Questions
Q. How does the spatial orientation of substituents on this compound influence its binding affinity to biological targets like tubulin?
- Mechanistic Insights :
- The amino group forms hydrogen bonds with tubulin’s Asp/Cys residues, while the methoxy group enhances hydrophobic interactions with the β-tubulin pocket .
- Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can quantify binding energy differences caused by substituent orientation .
- Experimental Validation : Co-crystallization studies with tubulin or mutagenesis assays targeting key binding residues .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives across different cell lines?
- Approaches :
- Use isogenic cell lines to isolate genetic variables affecting compound sensitivity .
- Standardize assays (e.g., MTT vs. ATP-based viability tests) to minimize methodological discrepancies .
- Perform metabolite profiling (LC-MS) to identify cell-specific degradation products or active metabolites .
Q. What computational chemistry approaches are validated for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methods :
- Density Functional Theory (DFT) : B3LYP/6-31G(d) level calculations to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites .
- Solvent Models : Include implicit solvation (e.g., PCM) to simulate reaction kinetics in polar aprotic solvents like DMF .
- Validation : Compare predicted activation energies with experimental kinetic data from stopped-flow spectroscopy .
Q. How can researchers design structure-activity relationship (SAR) studies to systematically evaluate the pharmacological potential of this compound analogs?
- Design Framework :
- Substituent Variation : Synthesize derivatives with modified methoxy/amino positions or furan ring substitutions .
- Biological Assays : Test against panels of cancer cell lines (e.g., NCI-60) and measure IC values .
- Data Analysis : Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with activity .
Q. What enzymatic systems demonstrate catalytic activity toward this compound, and how can their substrate specificity be engineered for biotransformation applications?
- Identified Enzymes :
- Flavoenzymes : 5-(Hydroxymethyl)furfural oxidase (HMF oxidase) from Methylovorus sp. MP688 oxidizes furan alcohols to carboxylic acids via four-step catalysis .
- Engineering Strategies :
- Directed Evolution : Mutate active-site residues (e.g., T62A/F168H in HMF oxidase) to enhance substrate recognition .
- Activity Screening : Use high-throughput fluorescence assays with furan-specific probes .
Q. What stabilization techniques mitigate the oxidative degradation of this compound during long-term biological assays?
- Solutions :
- Inert Atmospheres : Store compounds under argon or nitrogen to prevent O-mediated oxidation .
- Antioxidants : Add butylated hydroxytoluene (BHT, 0.1% w/v) to assay buffers .
- Derivatization : Acetalize the hydroxymethyl group with glycerol to form stable cyclic acetals (e.g., FDFM derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
